molecular formula C12H13N3O2 B1519840 2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 1219335-80-4

2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No.: B1519840
CAS No.: 1219335-80-4
M. Wt: 231.25 g/mol
InChI Key: HQXHXMYOAACUOC-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The compound 2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its nomenclature reflects its bicyclic core structure, which consists of a pyrrolo[1,2-c]imidazole ring system fused with a tetrahydro moiety. The substituents include a 3-aminophenyl group at position 2 and two ketone groups (dione) at positions 1 and 3 of the bicyclic framework.

The CAS Registry Number assigned to this compound is 1219335-80-4 , a unique identifier that ensures unambiguous chemical referencing across databases and regulatory documents. This identifier is critical for tracking synthetic protocols, patent applications, and commercial distribution.

Molecular Formula and Structural Representation

The molecular formula of this compound is C₁₂H₁₃N₃O₂ , corresponding to a molecular weight of 231.25 g/mol . The structural representation (Figure 1) features:

  • A tetrahydro-pyrrolo[1,2-c]imidazole core, which is a bicyclic system comprising a five-membered pyrrolidine ring fused to a four-membered imidazole ring.
  • Two ketone groups at positions 1 and 3, forming the 1,3-dione moiety.
  • A 3-aminophenyl group (-C₆H₄NH₂) substituent at position 2 of the bicyclic system.

The SMILES notation (Simplified Molecular-Input Line-Entry System) for this compound is O=C(N1C2=CC=CC(N)=C2)C(CCC3)N3C1=O , which encodes the connectivity of atoms and functional groups. The structure is further characterized by partial saturation in the pyrrolidine ring, reducing aromaticity and influencing reactivity.

Properties

IUPAC Name

2-(3-aminophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-8-3-1-4-9(7-8)15-11(16)10-5-2-6-14(10)12(15)17/h1,3-4,7,10H,2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXHXMYOAACUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, commonly referred to as APTI, is a complex organic compound with significant potential in various biological applications. Its molecular formula is C₁₂H₁₃N₃O₂, and it has a molecular weight of approximately 231.25 g/mol. The compound features a unique structure comprising a tetrahydropyrrolo ring fused with an imidazole moiety, which is further substituted with an amino group on the phenyl ring. This structural configuration contributes to its diverse biological activities.

Research indicates that APTI exhibits various biological activities, particularly in the following areas:

  • Anticancer Activity : APTI has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against several microbial strains, suggesting its potential as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies suggest that APTI may provide neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neuroinflammatory processes.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have reported that APTI can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that treatment with APTI resulted in significant reductions in cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent .
  • Antimicrobial Activity : APTI was evaluated against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting its efficacy as an antimicrobial agent .
  • Neuroprotection : Research focusing on neurodegenerative diseases has highlighted APTI's ability to reduce oxidative stress in neuronal cells. This effect was linked to the compound's capacity to enhance cellular antioxidant defenses .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds compared to APTI:

Compound NameStructureUnique FeaturesBiological Activity
Tetrahydropyrrolo[1,2-c]imidazoleC₆H₈N₂O₂Lacks the phenyl groupBasic properties studied; limited biological activity
Pyrrolidine derivativesVariesSimpler structuresVaried biological activities; often less potent than APTI
3-Aminophenyl derivativesVariesFocus on different substituentsDiverse activities based on modifications; some show anticancer potential

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrroloimidazole-dione derivatives is exemplified by substitutions at the aryl or imidazole positions. Below is a comparative analysis based on synthesis, physicochemical properties, and applications:

Physicochemical and Functional Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3-aminophenyl group in the target compound provides a reactive site for electrophilic substitution or cross-coupling, contrasting with the electron-withdrawing trifluoromethyl group in , which enhances metabolic resistance but reduces solubility . Methoxy and hydroxy substituents () improve polarity, facilitating interactions with biological targets such as enzymes or receptors .
  • Stereospecific synthesis (e.g., (6R,7aS)-hydroxy derivative in ) highlights the importance of chirality in pharmacological activity .

Preparation Methods

Cyclization via Intramolecular Condensation

A prominent method involves intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)-acetamide derivatives using phosphorus oxyhalides:

  • Starting from 2-(2-oxopyrrolidin-1-yl)-acetamide intermediates, treatment with POCl3 or POBr3 induces cyclization to form 2-halosubstituted pyrrolo[1,2-c]imidazoles.
  • Microwave-assisted modifications of this reaction have improved yields up to 82% for related compounds.
  • Subsequent reduction or substitution steps can tailor the substituents on the bicyclic core.

This approach is adaptable for incorporating aromatic substituents such as 3-aminophenyl groups by using appropriately substituted amides as precursors.

Reaction of Pyrrolidine with Acetylenedicarboxylates

Another synthetic route involves the reaction of pyrrolidine derivatives with dialkyl acetylenedicarboxylates:

  • Pyrrolidine reacts with acetylenedicarboxylate esters forming intermediates that undergo hydroamination, azidation, and cyclization in a one-pot fashion.
  • This method can construct the bicyclic pyrroloimidazole core with ester functionalities, which can be further transformed into imidazole-1,3-dione moieties.
  • Functionalization with 3-aminophenyl substituents is achievable by employing substituted pyrrolidines or by post-cyclization modifications.

Ester Hydrolysis and Amine Coupling

  • Ethyl esters of 2-(3-aminophenyl)-substituted tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3-diones can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
  • These acids can then be coupled with various amines or alcohols to form amide or carbamate derivatives.
  • For example, boiling the ethyl ester in concentrated hydrochloric acid for 2 hours yields the acid in good yield (~80%), which can be isolated by filtration after concentration.
  • Subsequent coupling with amines such as diethylamine or pyrrolidine derivatives affords substituted imidazolidinediones with varied pharmacological properties.

Use of Phenylglyoxylic Acid and Phenylisocyanate

  • A two-step one-pot method involves reacting phenylglyoxylic acid with phenylisocyanate and pyrrolidine to form substituted tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3-diones.
  • This method allows for the introduction of phenyl or substituted phenyl groups at the 2-position and can be adapted to include amino-substituted phenyl groups such as 3-aminophenyl.
  • The reaction proceeds via initial formation of an amide intermediate followed by cyclization to the imidazolidinedione ring.

Representative Reaction Conditions and Yields

Step Starting Material Reagents/Conditions Product Yield (%) Notes
Cyclization of 2-(2-oxopyrrolidin-1-yl)-acetamide 2-(2-oxopyrrolidin-1-yl)-acetamide POCl3 or POBr3, reflux or microwave-assisted 2-halosubstituted pyrrolo[1,2-c]imidazole Up to 82% Microwave improves yield and reduces time
One-pot reaction of pyrrolidine with acetylenedicarboxylate Pyrrolidine + acetylenedicarboxylate Hydroamination/azidation/cyclization, one-pot Dihydropyrroloimidazole dicarboxylate Not exceeding 14% in some cases Low yield, requires optimization
Hydrolysis of ethyl ester 2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione ethyl ester Concentrated HCl, reflux 2 h Corresponding acid ~80% Acid isolation by filtration
Amide formation with amines Carboxylic acid + amine (e.g., diethylamine) Ethanol, reflux Substituted imidazolidinedione derivatives 70-90% Various amines yield different derivatives
Two-step one-pot with phenylglyoxylic acid Phenylglyoxylic acid + phenylisocyanate + pyrrolidine Ethanol, reflux 2-phenyl tetrahydro-1H-pyrroloimidazole-dione High yield (not specified) Versatile for substituted phenyl groups

Research Findings and Notes

  • The use of phosphorus oxyhalides (POCl3, POBr3) is effective in promoting cyclization to the imidazole ring, with microwave-assisted methods enhancing yields and reducing reaction times.
  • The one-pot multi-step reactions involving pyrrolidine and acetylenedicarboxylates provide a direct route to the bicyclic core but often suffer from modest yields, indicating a need for further optimization.
  • Hydrolysis of ester precursors under acidic or basic conditions is a reliable method to access carboxylic acid intermediates, which are key for further functionalization.
  • Coupling with various amines allows for the introduction of diverse substituents on the imidazolidinedione ring, enabling structure-activity relationship studies.
  • The two-step one-pot approach using phenylglyoxylic acid and phenylisocyanate is a novel and efficient route for synthesizing phenyl-substituted tetrahydro-1H-pyrroloimidazole-diones, adaptable to amino-substituted phenyl groups.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves condensation reactions between amine-containing precursors and heterocyclic intermediates. For example, analogous compounds (e.g., tetrahydro-pyrroloimidazolediones) are synthesized via benzotriazole-mediated substitution, as demonstrated in the condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole under acidic catalysis (p-TsOH) in chloroform . Optimization can leverage statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity) and identify critical factors affecting yield. For instance, fractional factorial designs reduce experimental runs while capturing interactions between variables, as applied in chemical process optimization .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic or multi-step reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can map reaction pathways by analyzing transition states and intermediate stability. For imidazole derivatives, focus on the nucleophilic aromatic substitution (SNAr) mechanism at the aminophenyl group or ring-opening reactions of the tetrahydro-pyrrolo moiety. Software like Gaussian or ORCA enables simulation of electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity. Virtual screening of solvents and catalysts via molecular dynamics (MD) simulations further refines reaction feasibility, aligning with trends in chemical software for predictive modeling .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:
1H- and 13C-NMR are essential for verifying the imidazole ring connectivity and substituent positions. For example, characteristic downfield shifts (~7-8 ppm in 1H-NMR) indicate aromatic protons on the aminophenyl group, while imidazole ring protons appear as multiplet signals between 3-5 ppm. IR spectroscopy confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity, as demonstrated in analogous pyrroloimidazoledione syntheses .

Advanced: How can researchers resolve contradictions in kinetic data for degradation or side reactions of this compound?

Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, light exposure). A systematic approach includes:

  • Replication under controlled conditions : Use glovebox techniques to exclude oxygen/moisture.
  • In situ monitoring : Employ Raman spectroscopy or HPLC to track intermediate formation.
  • Comparative analysis : Apply Arrhenius plots to isolate temperature-dependent vs. catalyst-driven pathways. For example, discrepancies in activation energies may indicate competing mechanisms (e.g., radical vs. ionic pathways), requiring isotopic labeling or kinetic isotope effects (KIE) studies .

Advanced: What reactor design principles apply to scaling up the synthesis of this compound while maintaining regioselectivity?

Methodological Answer:
Continuous-flow reactors (e.g., microreactors) enhance heat/mass transfer for exothermic or fast reactions, critical for preserving regioselectivity in multi-step syntheses. Computational fluid dynamics (CFD) simulations model flow patterns to minimize dead zones and byproduct formation. Membrane reactors (e.g., ceramic membranes) can separate intermediates in real-time, aligning with advancements in membrane technologies for reaction engineering .

Basic: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:
Adopt accelerated stability testing protocols:

  • Forced degradation : Expose the compound to extreme pH (1-13) and temperatures (40–80°C) over 7–14 days.
  • Analytical endpoints : Monitor decomposition via UPLC-MS and quantify degradation products (e.g., imidazole ring-opening products).
  • Kinetic modeling : Use the Eyring equation to extrapolate shelf-life under standard conditions, as applied in pharmaceutical stability studies .

Advanced: What strategies mitigate batch-to-batch variability in the crystallization of this compound?

Methodological Answer:
Implement Quality-by-Design (QbD) principles:

  • Seeding techniques : Introduce controlled crystal nuclei to standardize nucleation.
  • PAT (Process Analytical Technology) : Use inline probes (e.g., FBRM) to monitor particle size distribution.
  • Solvent engineering : Screen co-solvents (e.g., water/ethanol mixtures) to modulate solubility and polymorph formation, leveraging phase diagrams from ternary solvent studies .

Basic: What safety protocols are mandatory when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., CHCl3).
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Training : Complete 100%-score safety exams on chemical hygiene plans, as mandated for advanced laboratory courses .

Advanced: How can researchers validate the biological activity of derivatives without falling into "assay noise"?

Methodological Answer:

  • Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence-based) and cell-based viability assays to confirm target engagement.
  • Counter-screening : Test derivatives against unrelated targets (e.g., kinases) to exclude nonspecific interactions.
  • Data normalization : Use Z’-factor statistical validation to distinguish true hits from background noise in high-throughput screens .

Advanced: What statistical methods are optimal for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Multivariate analysis : Partial Least Squares (PLS) regression correlates structural descriptors (e.g., logP, dipole moment) with activity.
  • Machine learning : Train Random Forest or SVM models on datasets of ~50+ derivatives to predict activity cliffs.
  • Bayesian inference : Quantify uncertainty in SAR hypotheses, particularly for small datasets, as applied in medicinal chemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

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